3-Amino-3-(2,5-difluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

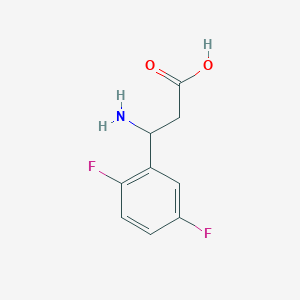

3-amino-3-(2,5-difluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIFQWRTBOFNKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585918 |

Source

|

| Record name | 3-Amino-3-(2,5-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773122-52-4 |

Source

|

| Record name | 3-Amino-3-(2,5-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-3-(2,5-difluorophenyl)propanoic acid chemical properties

An In-Depth Technical Guide to 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated β-amino acid of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring modifies the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block and a potential therapeutic agent.[1] This document details its physicochemical properties, provides a plausible, detailed protocol for its synthesis, explores its potential applications as a Gamma-aminobutyric acid (GABA) analogue, and outlines essential safety and handling procedures. The insights herein are curated for scientists and professionals seeking to leverage this compound in advanced research and development projects.

Introduction: The Strategic Value of Fluorinated β-Amino Acids

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties. These alterations include increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and modified acidity or basicity of nearby functional groups.[1][3] The site-selective placement of fluorine, as seen in the 2,5-difluoro substitution pattern of the target compound, offers a nuanced approach to fine-tuning the pharmacokinetic and pharmacodynamic profile of a lead molecule.[1]

β-Amino Acids and GABA Analogues: A Pharmacological Overview

Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess a flexible backbone that allows them to adopt unique secondary structures, such as helices and turns. This structural feature makes them valuable components in the design of peptidomimetics with enhanced proteolytic stability.

Furthermore, many β-amino acids are structural analogues of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] While GABA itself cannot effectively cross the blood-brain barrier, lipophilic analogues can.[5] Compounds like Pregabalin (β-isobutyl-GABA) and Phenibut (β-phenyl-GABA) are successful drugs that modulate neuronal activity, serving as anticonvulsants, anxiolytics, and analgesics.[4] this compound belongs to this promising class, with its difluorophenyl moiety expected to significantly influence its interaction with biological targets.[6][7]

Physicochemical and Structural Properties

Core Compound Identification

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 773122-52-4 | [8][9] |

| Molecular Formula | C₉H₉F₂NO₂ | [8][9][10] |

| Molecular Weight | 201.17 g/mol | [8][9][10] |

| IUPAC Name | This compound | - |

| Synonyms | 3-Amino-3-(2,5-difluoro-phenyl)-propionic acid | [10] |

| Physical Form | Solid (Predicted) | [11] |

Structural Elucidation and Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, its structure allows for reliable prediction of its key spectroscopic features. This predictive analysis is crucial for guiding characterization efforts following synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be complex. The two protons of the -CH₂- group adjacent to the chiral center are diastereotopic and should appear as a complex multiplet (an ABX system), further coupled to the benzylic proton. The benzylic proton (-CH(NH₂)-) will appear as a multiplet due to coupling with the adjacent -CH₂- protons. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The amine (-NH₂) and carboxylic acid (-OH) protons are exchangeable and may appear as broad singlets, which can be confirmed by a D₂O exchange experiment.[12]

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller couplings.

-

¹⁹F NMR: As a valuable tool for studying fluorinated compounds, the ¹⁹F NMR spectrum is expected to show two distinct resonances for the non-equivalent fluorine atoms at the C2 and C5 positions of the phenyl ring.[13] Each signal will be split by the other fluorine and by nearby aromatic protons.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.18. High-resolution mass spectrometry would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretches of the amine group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-F stretches in the aromatic region (~1100-1300 cm⁻¹).

Synthesis and Manufacturing

Rationale for Synthetic Strategy Selection

The synthesis of β-amino acids can be approached through several established methods. For an aryl-substituted β-amino acid like the target compound, a robust and scalable approach is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde (2,5-difluorobenzaldehyde), malonic acid, and a source of ammonia (ammonium acetate) in an alcoholic solvent. This method is chosen for its operational simplicity and the ready availability of starting materials.

Proposed Synthetic Workflow: Rodionov Reaction

The diagram below illustrates the logical flow of the proposed synthesis, from commercially available starting materials to the final purified product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel with appropriate safety measures in place.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluorobenzaldehyde (10.0 g, 70.4 mmol), malonic acid (8.8 g, 84.5 mmol), and ammonium acetate (16.3 g, 211.2 mmol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Workup - Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude amino acid should form. Cool the flask further in an ice bath for 1 hour to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and byproducts.

-

Purification - Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then to 0-4 °C, to induce crystallization of the purified product.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Research and Drug Development

Central Nervous System (CNS) Research

As a GABA analogue, this compound is a prime candidate for investigating neurological pathways.[14] Its difluorophenyl group increases lipophilicity compared to GABA, potentially facilitating passage across the blood-brain barrier.[5] Researchers can use it as a probe to study GABA receptor subtypes (GABAₐ and GABAₑ) or GABA transporters.[6] Its potential anticonvulsant, anxiolytic, or analgesic properties warrant investigation in relevant preclinical models.[4][15]

A Versatile Building Block for Novel Therapeutics

The primary amine and carboxylic acid functional groups make this compound an ideal chiral building block for more complex molecules. It can be incorporated into peptides to create novel peptidomimetics with constrained conformations and increased resistance to enzymatic degradation.[16] Furthermore, derivatives of related β-aminopropanoic acids have shown promise as antimicrobial and anticancer agents, suggesting that libraries based on this difluorinated scaffold could yield novel therapeutic candidates.[17][18][19]

Safety, Handling, and Storage

Hazard Identification

While specific toxicology data for this compound is not available, data from analogous compounds suggests it should be handled as a potentially hazardous chemical.[20][21]

-

Acute Effects: May cause skin, eye, and respiratory tract irritation.[11][20] Harmful if swallowed or inhaled.[22]

-

Chronic Effects: Long-term exposure effects have not been determined.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[21]

-

Engineering Controls: Handle the compound in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.[20]

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[23]

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

This compound represents a molecule of considerable potential. Its identity as a fluorinated GABA analogue positions it as a compelling candidate for neuroscience research, while its structural features make it a versatile building block for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical pathway for its preparation, enabling further investigation into its biological activity and applications. Future research should focus on the stereoselective synthesis to isolate individual enantiomers, as biological activity is often stereospecific, and a thorough evaluation of its pharmacological profile to unlock its full therapeutic potential.

References

- Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.

- Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC - NIH.

- Fluorinated Amino Acids. (n.d.). BOC Sciences.

- Recent Advances in the Synthesis of Fluorinated Amino Acids. (2025). ResearchGate.

- Approaches to Obtaining Fluorinated α-Amino Acids. (2019). ACS Publications.

- GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach.com.

- GABA analogue. (n.d.). Wikipedia.

- (A) Chemical structures of GABA and its analogues. (n.d.). ResearchGate.

- GABA and its conformationally restricted analogues. (n.d.). ResearchGate.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- GABA analogue – Knowledge and References. (n.d.). Taylor & Francis.

- (S)-3-Amino-3-(2-fluorophenyl)propionic acid. (n.d.). Chem-Impex.

- This compound. (n.d.). Beijing Innochem.

- 3-Amino-3-(3-fluorophenyl)propanoic acid. (n.d.). PubChem.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. (n.d.). MDPI.

- 2-Amino-3-(2,4-difluorophenyl)propanoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc..

- MSDS of 1(S)-2-amino-3-(3,5-difluorophenyl)propanoic acid. (2013). Capot Chemical.

- 3-Amino-3-(2-fluorophenyl)propanoic acid. (n.d.). iChemical.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates. (2025). PMC - NIH.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.

- This compound. (n.d.). BLDpharm.

- Hazardous Substance Fact Sheet - Propionic Acid. (n.d.). NJ.gov.

- 3-Amino-3-(3,5-difluorophenyl)propanoic acid. (n.d.). Synblock.

- The most commonly used fluorinated amino acids for PrOF NMR. (n.d.). ResearchGate.

- 3-amino-3-(2,4-difluorophenyl)propanoic acid. (n.d.). Sigma-Aldrich.

- low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). docbrown.info.

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound - CAS:773122-52-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. 773122-52-4|this compound|BLD Pharm [bldpharm.com]

- 10. CAS 682804-73-5 | 3-Amino-3-(3,5-difluorophenyl)propanoic acid - Synblock [synblock.com]

- 11. 3-amino-3-(2,4-difluorophenyl)propanoic acid | 412925-23-6 [sigmaaldrich.com]

- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. aksci.com [aksci.com]

- 21. capotchem.com [capotchem.com]

- 22. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. nj.gov [nj.gov]

A Technical Guide to the Synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Introduction: The Significance of Fluorinated β-Amino Acids in Drug Discovery

3-Amino-3-(2,5-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest to the pharmaceutical and medicinal chemistry sectors. The incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to target proteins. Specifically, the 2,5-difluorophenyl moiety imparts unique electronic properties that can enhance biological activity and pharmacokinetic profiles. As a chiral building block, this β-amino acid is a valuable precursor for the synthesis of novel therapeutics, including enzyme inhibitors and peptidomimetics. This guide provides an in-depth exploration of a viable synthetic pathway to this compound, offering both chemical and biocatalytic perspectives for researchers and drug development professionals.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic disconnection of the target molecule suggests a three-component Mannich-type reaction as a primary and efficient synthetic strategy. This approach involves the condensation of a non-enolizable aldehyde (2,5-difluorobenzaldehyde), a source of ammonia, and an enolizable carbonyl compound equivalent (malonic acid).

Caption: Retrosynthetic analysis of the target molecule.

Chemical Synthesis Pathway: The Mannich Reaction

The one-pot, three-component Mannich reaction is a convergent and atom-economical approach to β-amino acids.[1] This reaction proceeds through the in-situ formation of an imine from 2,5-difluorobenzaldehyde and an ammonia source, which is then attacked by the enolate of malonic acid. Subsequent decarboxylation yields the desired this compound.

Reaction Mechanism

-

Imine Formation: 2,5-Difluorobenzaldehyde reacts with an ammonia source, such as ammonium acetate, to form the corresponding imine.

-

Enolate Formation: Malonic acid is deprotonated to form an enolate.

-

Nucleophilic Attack: The enolate of malonic acid acts as a nucleophile, attacking the electrophilic carbon of the imine.

-

Decarboxylation: The resulting intermediate undergoes spontaneous decarboxylation upon heating to afford the final β-amino acid product.

Caption: Proposed Mannich reaction workflow.

Experimental Protocol (Generalized)

A detailed protocol for the synthesis of 3-amino-3-arylpropionic acids via a one-pot Mannich reaction has been previously reported and can be adapted for this specific target.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

| Parameter | Value |

| Starting Material | 2,5-Difluorobenzaldehyde |

| Reagents | Malonic Acid, Ammonium Acetate |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Typical Yield | 60-80% (estimated based on similar reactions) |

Table 1: Summary of Reaction Parameters for the Mannich Synthesis.

Biocatalytic Approach: A Green Alternative

For the synthesis of enantiomerically pure β-amino acids, biocatalysis offers a compelling and environmentally friendly alternative to traditional chemical methods. Enzymes from the genus Rhodococcus, for instance, have been shown to catalyze the hydrolysis of β-amino nitriles to the corresponding β-amino acids with high enantioselectivity.[1]

Proposed Biocatalytic Pathway

This chemoenzymatic approach would involve an initial chemical synthesis of the racemic β-amino nitrile, followed by an enzymatic resolution.

-

Synthesis of Racemic 3-Amino-3-(2,5-difluorophenyl)propionitrile: This can be achieved via a Strecker reaction involving 2,5-difluorobenzaldehyde, ammonia, and a cyanide source.

-

Enzymatic Hydrolysis: The racemic nitrile is then subjected to hydrolysis using a whole-cell catalyst, such as Rhodococcus erythropolis, which contains nitrile hydratase and amidase enzymes.[1] This can lead to the enantioselective production of one enantiomer of the desired β-amino acid, leaving the other enantiomer of the nitrile or the corresponding amide unreacted.

Caption: Chemoenzymatic synthesis workflow.

Advantages of the Biocatalytic Route

-

High Enantioselectivity: Enzymes can provide access to enantiomerically pure products, which is crucial for pharmaceutical applications.

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

-

Environmental Sustainability: This "green chemistry" approach minimizes the generation of hazardous waste.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through a one-pot, three-component Mannich reaction, providing a straightforward and scalable route to this valuable building block. For applications requiring high enantiopurity, a chemoenzymatic strategy employing a Rhodococcus biocatalyst presents a highly attractive and sustainable alternative. Further optimization of both the chemical and biocatalytic routes, including the exploration of asymmetric Mannich reactions and the screening of novel microbial catalysts, will undoubtedly expand the synthetic toolbox for accessing this and other structurally diverse fluorinated β-amino acids, thereby accelerating the discovery and development of next-generation therapeutics.

References

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid

Abstract

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the difluorinated phenyl ring and the stereospecific amine group at the β-position, confer valuable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, including its detailed structure, physicochemical properties, a validated synthesis protocol, spectral analysis for structural elucidation, and its current and potential applications in the pharmaceutical industry. The content herein is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Introduction: The Significance of Fluorinated β-Amino Acids

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon from the carboxyl group. This seemingly minor structural shift has profound implications for their biological activity and conformational behavior. Peptides and molecules incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases and peptidases, a critical advantage in drug design.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly modulate a molecule's properties, including:

-

Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's in vivo half-life.[3]

-

Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups and participate in favorable non-covalent interactions with biological targets, enhancing binding affinity and selectivity.[2][3]

-

Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes.[3]

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid combines the benefits of a β-amino acid scaffold with the strategic advantages of fluorine substitution, making it a highly valuable building block for the synthesis of novel therapeutics, particularly in areas like neuroscience.[4][5]

Molecular Structure and Physicochemical Properties

The structure of (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group at the C3 (β) position and a 2,5-difluorophenyl substituent also at C3. The "(S)" designation indicates the specific stereochemistry at the chiral center (C3).

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | |

| Molecular Weight | 201.17 g/mol | |

| CAS Number | 1157399-07-8 | |

| Appearance | White to off-white solid/powder | |

| Chirality | (S)-enantiomer | |

| Solubility | Soluble in aqueous base, limited solubility in water and organic solvents |

Synthesis Protocol: Asymmetric Synthesis

The enantioselective synthesis of β-amino acids is a critical challenge in organic chemistry.[6] Several strategies have been developed, including the Mannich reaction, conjugate additions, and metal-catalyzed hydrogenations.[7][8] A common and effective method for preparing chiral 3-aryl-β-amino acids involves the asymmetric addition of a nucleophile to a C=N bond.

The following protocol describes a robust and scalable method for the synthesis of the target compound, adapted from established methodologies for related structures. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis pathway for (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

Rationale: This step creates the electrophilic imine substrate. The chiral tert-butanesulfinamide auxiliary, developed by Ellman, is a cornerstone of modern asymmetric synthesis. It effectively directs the stereochemical outcome of the subsequent nucleophilic addition, leading to high diastereoselectivity. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the condensation reaction to completion.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-difluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).

-

Add anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Add titanium(IV) ethoxide (2.0 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

-

Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which is often used in the next step without further purification.

-

Step 2: Diastereoselective Reformatsky Reaction

-

Rationale: The Reformatsky reaction involves the addition of an organozinc enolate (derived from an α-halo ester) to the imine. The bulky tert-butanesulfinyl group on the imine nitrogen sterically hinders one face of the C=N double bond, forcing the incoming nucleophile to attack from the opposite face. This controlled approach establishes the desired (S)-stereochemistry at the C3 position.

-

Procedure:

-

In a separate flame-dried flask, activate zinc dust (3.0 eq) with a few drops of 1,2-dibromoethane in anhydrous THF.

-

Add ethyl bromoacetate (2.0 eq) to the activated zinc suspension and stir until the enolate forms.

-

Cool the enolate solution to 0 °C.

-

In another flask, dissolve the crude N-sulfinyl imine from Step 1 in anhydrous THF and cool to -78 °C.

-

Slowly add the prepared zinc enolate solution to the imine solution via cannula.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected β-amino ester.

-

Step 3: Deprotection and Saponification

-

Rationale: This final two-part step reveals the target molecule. First, acidic conditions (HCl) are used to cleave the acid-labile N-sulfinyl protecting group. Second, base-mediated hydrolysis (saponification) of the ethyl ester yields the final carboxylic acid.

-

Procedure:

-

Dissolve the purified product from Step 2 in methanol.

-

Add a solution of HCl in dioxane (e.g., 4M, 3.0-4.0 eq) and stir at room temperature for 1-2 hours until the sulfinamide is fully cleaved (monitor by TLC).

-

Concentrate the mixture under reduced pressure.

-

Dissolve the resulting crude amine salt in a mixture of THF/water.

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until ester hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture to pH ~6-7 with 1N HCl. The product may precipitate.

-

Extract with a suitable organic solvent (e.g., ethyl acetate) or collect the precipitate by filtration.

-

Wash the solid with cold water and diethyl ether, then dry under vacuum to obtain pure (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid.

-

Structural Elucidation and Spectral Data

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods.

Table 2: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | δ (ppm) ~7.0-7.3 (m, 3H, Ar-H ), ~4.5 (t, 1H, CH -NH₂), ~2.8 (d, 2H, CH₂ -COOH), NH₂ and COOH protons may be broad or exchange with D₂O. |

| ¹³C NMR | δ (ppm) ~175 (C=O), ~155-160 (d, J_CF, Ar-C -F), ~115-130 (Ar-C ), ~50 (C H-NH₂), ~40 (C H₂-COOH). |

| ¹⁹F NMR | Two distinct signals in the aromatic region, characteristic of the 2,5-disubstitution pattern. |

| Mass Spec (ESI+) | [M+H]⁺ = 202.07 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Applications in Drug Development

The unique profile of (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid makes it a valuable precursor and pharmacophore in drug discovery.

-

Neurotransmitter Modulation: Aryl-substituted β-amino acids are known to interact with neurotransmitter systems. They can act as mimics of GABA or other signaling molecules, making them useful for developing drugs targeting conditions like epilepsy, anxiety, and neuropathic pain.[4][5]

-

Peptidomimetics: Incorporation of this molecule into peptide sequences can induce specific secondary structures (e.g., helices, turns) and confer proteolytic stability.[6][9] This is crucial for developing peptide-based drugs with improved pharmacokinetic profiles.

-

Enzyme Inhibitors: The structural motif is present in various enzyme inhibitors. For example, related β-amino acids are key components of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

-

Asymmetric Catalysis: The amino acid itself can serve as a chiral ligand or building block in the development of new asymmetric catalysts for other chemical transformations.[6]

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. May cause skin and eye irritation.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 0-8°C is recommended.

Conclusion

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a sophisticated chemical building block with high utility in modern pharmaceutical research. Its synthesis, while requiring careful control of stereochemistry, is achievable through established asymmetric methods. The combination of a β-amino acid scaffold and difluoroaryl substitution provides a powerful tool for medicinal chemists to enhance the drug-like properties of new molecular entities. As research into fluorinated compounds and peptidomimetics continues to expand, the importance of this and related structures in the development of next-generation therapeutics is set to grow.

References

-

Aunpad, R., & Panbangred, W. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(10), 1335-1353. [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]

-

Liu, G., & Lu, X. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1602-1614. [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Chem-Impex. (n.d.). (S)-3-Amino-3-(2-fluorophenyl)propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 3-amino-3-aryl propanoates.

- Google Patents. (n.d.). Synthesis of 3-amino-3-aryl propanoates.

-

MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6561. [Link]

-

Chem-Impex. (n.d.). (S)-3-Amino-3-(3-fluorophenyl)propionic acid. Retrieved from [Link]

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid, identified by CAS Number 773122-52-4, is a non-proteinogenic β-amino acid that has emerged as a critical chiral building block in medicinal chemistry. Its strategic incorporation of a 2,5-difluorophenyl moiety offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, and explores its application in the development of novel therapeutics, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical and Structural Properties

The unique structural characteristics of (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid are central to its utility in drug design. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated analogs. These properties are crucial for enhancing a drug candidate's interaction with biological targets and improving its overall efficacy.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 773122-52-4 | [3] |

| Molecular Formula | C₉H₉F₂NO₂ | [4] |

| Molecular Weight | 201.17 g/mol | [4] |

| Appearance | White to off-white powder | Generic Supplier Data |

| Exact Mass | 201.06000 u | [4] |

| LogP (calculated) | 2.14 | [4] |

| PSA (Polar Surface Area) | 63.32 Ų | [4] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern pharmaceutical development. The preparation of (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is typically achieved through a multi-step process involving the initial formation of a racemic mixture, followed by chiral resolution to isolate the desired (R)-enantiomer.

Causality in Synthetic Strategy

The chosen synthetic pathway prioritizes reliability and scalability, essential for drug development campaigns. The initial step employs a variation of the Rodionov reaction , a robust one-pot method for synthesizing β-amino acids from an aldehyde, malonic acid, and an ammonia source (ammonium acetate).[5][6] This reaction is advantageous due to its operational simplicity and use of readily available starting materials.

However, the Rodionov reaction is not stereoselective and produces a racemic mixture of (R)- and (S)-enantiomers. As biological systems are highly stereospecific, isolating the correct enantiomer is critical. Therefore, the second phase of the synthesis is a diastereomeric salt resolution . This classical and industrially proven method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid) to form two diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Subsequent liberation of the amino acid from the separated salt yields the desired enantiomerically pure product.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and resolution of the title compound.

Part A: Synthesis of Racemic 3-Amino-3-(2,5-difluorophenyl)propanoic acid

-

Reagent Setup: To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluorobenzaldehyde (142 g, 1.0 mol), malonic acid (115 g, 1.1 mol), and ammonium acetate (85 g, 1.1 mol).

-

Reaction: Add ethanol (500 mL) to the flask. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Causality: Ethanol serves as a solvent that is suitable for the reaction temperature and solubility of the reactants. Refluxing ensures the reaction proceeds to completion.

-

-

Monitoring: Maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 2 hours to induce precipitation of the product.

-

Isolation & Validation: Collect the resulting white solid by vacuum filtration. Wash the solid with cold ethanol (2 x 100 mL) and then diethyl ether (1 x 100 mL) to remove impurities. Dry the product under vacuum. The resulting solid is the racemic β-amino acid.

-

Self-Validation: The identity and purity of the racemic product should be confirmed by ¹H NMR and Mass Spectrometry before proceeding.

-

Part B: Chiral Resolution

-

Salt Formation: Suspend the racemic amino acid (100 g, 0.497 mol) in 1 L of a methanol/water (9:1 v/v) mixture. Heat the suspension to 60 °C to achieve dissolution. In a separate flask, dissolve an equimolar amount of a suitable chiral resolving agent, such as (S)-Mandelic Acid (75.6 g, 0.497 mol), in 200 mL of warm methanol.

-

Crystallization: Add the resolving agent solution to the amino acid solution with stirring. Slowly cool the combined solution to room temperature and allow it to stand undisturbed for 12-24 hours.

-

Causality: The slow cooling process allows for the selective crystallization of the less soluble diastereomeric salt.

-

-

Isolation: Collect the precipitated crystals (the (R)-amino acid-(S)-mandelic acid salt) by vacuum filtration.

-

Self-Validation: The optical purity of the diastereomeric salt can be checked at this stage using chiral HPLC. If the enantiomeric excess (e.e.) is not satisfactory (>99%), a recrystallization from the same solvent system can be performed.

-

-

Liberation of the Free Amino Acid: Dissolve the isolated salt in 1 M aqueous sodium hydroxide (NaOH) until a pH of 10-11 is reached. This converts the amino acid to its sodium salt and the mandelic acid to its sodium salt, both of which are water-soluble.

-

Purification: Wash the aqueous solution with dichloromethane (2 x 200 mL) to extract any non-polar impurities and the chiral resolving agent.

-

Final Precipitation & Validation: Cool the aqueous layer in an ice bath and slowly add 2 M hydrochloric acid (HCl) with stirring until the pH reaches the isoelectric point of the amino acid (approx. pH 6-7). The pure (R)-enantiomer will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Final Validation: Confirm the identity, chemical purity (>99%), and enantiomeric purity (>99% e.e.) of the final product using NMR, Mass Spectrometry, and Chiral HPLC.

-

Applications in Drug Development

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a valuable building block primarily due to the strategic placement of fluorine atoms. Fluorine substitution can enhance metabolic stability by blocking sites susceptible to enzymatic degradation and can improve binding affinity to target proteins through favorable electronic interactions.[7]

Role in DPP-4 Inhibitor Synthesis

A prominent application of fluorinated β-amino acids is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[8] The β-amino acid moiety is crucial for mimicking the dipeptide substrate and binding to the active site of the DPP-4 enzyme.[1] The trifluorophenyl analog of this compound is a key component of the well-known DPP-4 inhibitor, Sitagliptin. The 2,5-difluoro substitution pattern offers an alternative modification to fine-tune the drug's properties, such as potency and selectivity.

Conceptual Drug Design Workflow

Caption: Role of the title compound in a typical drug discovery cycle.

Conclusion

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and the advantageous properties conferred by its difluorinated phenyl ring make it a high-value building block for creating drug candidates with improved pharmacological profiles. The robust and scalable synthesis, coupled with its proven utility in constructing potent enzyme inhibitors like those for DPP-4, ensures its continued relevance in the pipeline of modern therapeutic development.

References

- Gundetti, M., et al. (2016). Synthesis and DPP-IV-inhibitory activity of 1,2,3-triazoles designed as analogues of Sitagliptin.

- Google Patents. (2017). CN106431898A - Synthesis and use of phenylpropionic acid derivatives.

- Google Patents. (2002). CN1364159A - Synthesis of 3-amino-3-aryl propanoates.

- Google Patents. (2000). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

- Google Patents. (2014). WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.

- Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. Retrieved from [Link]

- Google Patents. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. Retrieved from [Link]

- Google Patents. (1999). United States Patent 6,225,300.

- Lebedev, A.V., et al. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry.

Sources

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4803284A - Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate - Google Patents [patents.google.com]

- 4. oatext.com [oatext.com]

- 5. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 6. WO2000056716A1 - Synthesis of 3-amino-3-aryl propanoates - Google Patents [patents.google.com]

- 7. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest to the pharmaceutical and biotechnology sectors. The document details the molecule's fundamental physicochemical properties, centered around its molecular weight, and presents a validated synthetic pathway and robust analytical characterization protocols. Furthermore, it explores the strategic application of this compound in drug development, contextualized by the broader utility of fluorinated amino acids in enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this specialized building block in their research endeavors.

Core Physicochemical Properties

This compound is a non-proteinogenic β-amino acid. The introduction of two fluorine atoms onto the phenyl ring is a key design feature, imparting unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability when incorporated into larger molecules.[1][] A precise understanding of its fundamental properties is the cornerstone of its application.

The molecular formula, C₉H₉F₂NO₂, dictates its exact mass and molecular weight, which are critical parameters for analytical characterization, particularly mass spectrometry, and for stoichiometric calculations in synthesis and formulation. The CAS Number 773122-52-4 serves as a unique identifier for this specific chemical entity.[3]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | β-Amino-2,5-difluorobenzenepropanoic acid | N/A |

| CAS Number | 773122-52-4 | [3] |

| Molecular Formula | C₉H₉F₂NO₂ | |

| Molecular Weight | 201.17 g/mol | |

| Monoisotopic Mass | 201.0601 Da | Calculated |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred |

Synthesis and Analytical Characterization

The synthesis of β-amino acids can be achieved through various established methods. For 3-amino-3-arylpropanoic acids, a one-pot, three-component reaction offers an efficient and scalable approach.[4] This method avoids the isolation of intermediates, thereby improving overall yield and reducing operational complexity.

One-Pot Synthesis Protocol

This protocol is adapted from established methods for synthesizing 3-amino-3-arylpropanoic acids.[4] The core of this reaction is a modified Mannich-type condensation.

Causality Behind Experimental Choices:

-

Starting Materials: 2,5-Difluorobenzaldehyde is selected for the specific aryl group. Malonic acid serves as the carbon backbone donor for the propanoic acid moiety. Ammonium acetate provides the crucial amine group in situ.

-

Solvent: A polar protic solvent like ethanol or isopropanol is used to facilitate the dissolution of the reactants and intermediates.

-

Mechanism: The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the enolate of malonic acid, followed by decarboxylation to yield the final β-amino acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

-

Solvent Addition: Add ethanol to the flask until a stirrable slurry is formed (approx. 3-5 mL per gram of aldehyde).

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product with cold ethanol (2x) and then with diethyl ether (1x) to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Workflow for Synthesis and Verification

The following diagram illustrates the logical flow from synthesis to final, validated product.

Sources

Spectroscopic Characterization of 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest in medicinal and pharmaceutical chemistry. The strategic incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their conformational preferences, metabolic stability, and biological activity. As such, rigorous spectroscopic analysis is paramount for unambiguous structure elucidation and quality control in drug discovery and development pipelines.

This document is structured to provide not only the anticipated spectroscopic data but also the underlying scientific rationale for the experimental methodologies and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

This compound (MW: 201.17 g/mol , Formula: C₉H₉F₂NO₂) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural components to be interrogated are the difluorinated aromatic ring, the chiral center at the β-carbon, the propanoic acid backbone, and the primary amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm are tabulated below. These predictions are based on the analysis of similar fluorinated β-amino acids and fundamental NMR principles.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-α (CH₂) | ~ 2.8 - 3.0 | dd | J_Hα-Hα' ≈ 16, J_Hα-Hβ ≈ 6-8 | 2H | Diastereotopic protons adjacent to the chiral center, appearing as a multiplet. |

| H-β (CH) | ~ 4.8 - 5.0 | t | J_Hβ-Hα ≈ 6-8 | 1H | Methine proton at the chiral center, coupled to the two H-α protons. |

| Ar-H | ~ 7.1 - 7.4 | m | - | 3H | Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |

| -NH₂ | Variable | br s | - | 2H | Broad singlet, chemical shift is concentration and solvent dependent. |

| -COOH | Variable | br s | - | 1H | Broad singlet, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The presence of fluorine will induce C-F coupling, which is a key diagnostic feature.

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) | Rationale |

| -COOH | ~ 175 | - | Carboxylic acid carbonyl carbon. |

| C-α (CH₂) | ~ 40 | - | Methylene carbon adjacent to the chiral center. |

| C-β (CH) | ~ 50 | - | Methine carbon at the chiral center. |

| C1' (Ar-C) | ~ 130 | d, J_CF ≈ 10-15 Hz | Aromatic carbon attached to the propanoic acid chain, coupled to the adjacent fluorine. |

| C2' (Ar-C) | ~ 158 | d, J_CF ≈ 240-250 Hz | Aromatic carbon directly bonded to fluorine. |

| C3' (Ar-C) | ~ 115 | d, J_CF ≈ 20-25 Hz | Aromatic carbon ortho to one fluorine and meta to the other. |

| C4' (Ar-C) | ~ 117 | dd, J_CF ≈ 20-25 Hz, J_CF ≈ 5-8 Hz | Aromatic carbon coupled to two fluorine atoms. |

| C5' (Ar-C) | ~ 156 | d, J_CF ≈ 240-250 Hz | Aromatic carbon directly bonded to fluorine. |

| C6' (Ar-C) | ~ 119 | d, J_CF ≈ 20-25 Hz | Aromatic carbon ortho to one fluorine and meta to the other. |

Experimental Protocol for NMR Data Acquisition

Expertise & Experience: The choice of solvent is critical for obtaining high-quality NMR spectra of amino acids. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. D₂O can lead to the exchange of labile protons (-NH₂ and -COOH), which simplifies the spectrum but results in the loss of these signals. DMSO-d₆ will preserve these signals. The addition of a small amount of an acid, such as DCl in D₂O, can sharpen the signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometric Data

| Ion | m/z (calculated) | m/z (expected) | Rationale |

| [M+H]⁺ | 202.0670 | 202.07 | Protonated molecular ion, expected in positive ion mode. |

| [M-H]⁻ | 200.0515 | 200.05 | Deprotonated molecular ion, expected in negative ion mode. |

| [M+Na]⁺ | 224.0489 | 224.05 | Sodium adduct, commonly observed in ESI. |

Trustworthiness: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The measured m/z should be within 5 ppm of the calculated value to provide high confidence in the assigned molecular formula.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion peaks and compare them with the calculated values for the expected elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong absorption for the carbonyl group. |

| Amine | N-H stretch | 3200-3500 (medium) | Primary amine N-H stretching vibrations. |

| Aromatic Ring | C-H stretch | 3000-3100 | Aromatic C-H stretching. |

| Aromatic Ring | C=C stretch | 1500-1600 | Aromatic ring skeletal vibrations. |

| C-F | C-F stretch | 1100-1300 | Strong absorptions characteristic of the C-F bond. |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Shahmohammadi, S., et al. (2020). Molecules, 25(24), 5990. [Link]

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. This book provides a comprehensive background on the principles of medicinal chemistry and drug design.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. A standard textbook for the theory and practice of spectroscopic techniques.

-

PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. [Link] (for comparative data).

An In-depth Technical Guide to the Biological Activity of Fluorinated β-Amino Acids

This guide provides an in-depth exploration of the synthesis, conformational properties, and diverse biological activities of fluorinated β-amino acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to illuminate the strategic value of fluorine in the design of novel therapeutics.

The Strategic Imperative for Fluorine in β-Amino Acid Scaffolds

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The fluorine atom, despite being only slightly larger than hydrogen, possesses the highest electronegativity, leading to profound effects on the physicochemical properties of a molecule. When introduced into the backbone of β-amino acids—non-proteinogenic amino acids with a versatile range of biological functions—fluorine imparts a unique combination of stability, conformational control, and modulated bioactivity.[][3]

The C-F bond is exceptionally strong (~116 kcal/mol), rendering it highly resistant to metabolic degradation. This intrinsic stability can significantly enhance the pharmacokinetic profile of a parent molecule.[4][5] Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing ionization states and receptor-ligand interactions.[1] It is this trifecta of metabolic stability, conformational constraint, and electronic modulation that makes fluorinated β-amino acids highly sought-after building blocks in drug discovery.[6]

Conformational Control: The Gauche Effect and Pre-organization

The true power of fluorinating β-amino acids lies in the ability to exert precise control over molecular conformation. The introduction of fluorine, particularly at the α- or β-position, induces significant stereoelectronic effects that dictate the torsional preferences of the carbon backbone.

One of the most influential forces is the gauche effect , where the preference of a C-F bond to be oriented gauche (approximately 60°) to an adjacent electron-withdrawing group or a C-N bond can lock the molecule into a specific conformation.[1] This pre-organization is critical for minimizing the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency.[7]

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating these conformational preferences.[7][8] Studies on β-peptides incorporating fluorinated residues have shown that these stereoelectronic effects can stabilize secondary structures like the 314-helix or induce specific hairpin turns, which would otherwise be inaccessible.[8][9] This ability to engineer specific secondary structures is a powerful tool in designing peptidomimetics with enhanced proteolytic stability and biological activity.[10]

Key Biological Activities and Therapeutic Applications

The unique properties conferred by fluorination translate into a wide spectrum of biological activities. Fluorinated β-amino acids have been successfully incorporated into molecules targeting enzymes, microbes, and cancer cells.[7]

Enzyme Inhibition

Fluorinated β-amino acids are potent building blocks for designing enzyme inhibitors, particularly for proteases. The conformational constraints imposed by fluorine can help the inhibitor mimic the transition state of the substrate, leading to tight binding in the enzyme's active site. For example, α-fluorinated β-amino acid derivatives have been shown to be competitive inhibitors of α-chymotrypsin.[11][12] The trifluoromethyl group is particularly effective; α-trifluoromethyl ketones, for instance, act as powerful inhibitors of serine proteases by forming stable hemiacetal adducts with the active site serine residue.[13]

Antimicrobial Peptides (AMPs)

A significant challenge with peptide-based therapeutics is their susceptibility to proteolytic degradation.[14] Incorporating fluorinated β-amino acids into antimicrobial peptides enhances their stability against proteases.[15] Furthermore, fluorination increases the hydrophobicity of the peptide, which can modulate its interaction with bacterial membranes.[16][17] Studies on fluorinated analogues of host defense peptides like buforin and magainin have shown that these modifications can retain or even significantly increase bacteriostatic activity while improving stability.[15] However, the relationship is complex, as excessive hydrophobicity from heavy fluorination can sometimes diminish activity.[16][18]

Anticancer Agents

Fluorinated amino acids have a long history in oncology, with 5-fluorouracil being a prominent example.[7][19] More recently, fluorinated β-amino acids are being explored as components of novel anticancer agents. Their enhanced metabolic stability and ability to traverse cell membranes are highly advantageous.[20] Certain fluorinated aromatic amino acid analogues have demonstrated potent and irreversible inhibition of human breast cancer cell growth, with IC50 values in the low micromolar range.[21] Mechanistically, these compounds are often taken up by active transport systems (like System L) in cancer cells, leading to high intracellular concentrations and targeted cytotoxicity.[21]

| Compound Class | Target/Application | Effect of Fluorination | Reference Example | Reported Potency (IC50/MIC) |

| α-Fluoro-β-amino acid derivatives | Protease Inhibition | Competitive inhibition of α-chymotrypsin | α-Fluorinated β²- and β³-amino acids | Varies by structure |

| Fluorinated Peptide Analogues | Antimicrobial Activity | Increased proteolytic stability, enhanced bacteriostatic activity | Fluorinated buforin/magainin analogues | Retained or improved MIC values |

| Fluorinated Aromatic Amino Acids | Anticancer Activity | Irreversible inhibition of cell growth | L-4-fluorotryptophan on MCF-7 cells | 3-15 µM |

Experimental Protocols & Characterization

Validating the biological activity and understanding the structural impact of fluorination requires robust experimental methodologies. The following protocols provide a framework for assessing enzyme inhibition and conformational properties.

Protocol: Assessing Enzyme Inhibition (e.g., Serine Protease)

This protocol outlines a self-validating system to determine the inhibitory constant (Ki) of a fluorinated β-amino acid derivative against a model serine protease.

Objective: To determine the mode and potency of enzyme inhibition.

Materials:

-

Serine Protease (e.g., Trypsin, α-Chymotrypsin)

-

Chromogenic Substrate (e.g., BAPNA for Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)

-

Test Inhibitor (Fluorinated β-amino acid derivative)

-

Known Inhibitor (Positive Control, e.g., Aprotinin)

-

Vehicle Control (e.g., DMSO)

-

96-well microplate reader

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer. Determine the optimal substrate concentration (around the Km value) through preliminary kinetic assays.

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the known inhibitor in the assay buffer. Ensure the final concentration of the vehicle (DMSO) is constant across all wells (typically <1%).

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add assay buffer, enzyme, and varying concentrations of the test inhibitor.

-

Positive Control: Add assay buffer, enzyme, and the known inhibitor.

-

Negative Control (No Inhibition): Add assay buffer, enzyme, and vehicle.

-

Blank: Add assay buffer, substrate, and vehicle (no enzyme).

-

-

Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for BAPNA) every minute for 20-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each well from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the inhibitor concentration.

-

Use non-linear regression (e.g., Michaelis-Menten kinetics with a competitive inhibition model) to determine the IC50 and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol: Conformational Analysis by 19F NMR Spectroscopy

19F NMR is an exceptionally powerful tool for studying fluorinated molecules due to the 100% natural abundance of the 19F nucleus, its high sensitivity, and the wide chemical shift range, which is highly sensitive to the local electronic environment.[22][23]

Objective: To probe the local environment and conformational dynamics of the fluorinated β-amino acid residue within a peptide or small molecule.

Materials:

-

Fluorinated compound (≥95% purity)

-

NMR-grade solvents (e.g., D2O, CD3OH)

-

Internal or external 19F NMR standard (e.g., trifluoroacetic acid)

-

High-field NMR spectrometer with a 19F channel.[22]

Methodology:

-

Sample Preparation: Dissolve a precise amount of the fluorinated compound in the chosen deuterated solvent to a final concentration of 1-10 mM.

-

Spectrometer Setup: Tune and match the 19F probe. Set the spectral width to cover the expected chemical shift range of organofluorine compounds.

-

Acquisition of 1D 19F Spectrum:

-

Acquire a simple one-dimensional 19F spectrum. The chemical shift (δ) of the fluorine signal provides immediate information about its electronic environment.

-

Changes in chemical shift upon binding to a target or changes in solvent can indicate direct interaction or a conformational change.

-

-

Acquisition of 2D NMR Spectra (for peptides):

-

For peptides, acquire 2D 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY experiments.

-

Cross-peaks in the HOESY/NOESY spectrum between the fluorine atom and nearby protons provide through-space distance constraints.

-

-

Structure Calculation:

-

Integrate the cross-peaks to obtain distance restraints (<5 Å).

-

Use these restraints in molecular dynamics (MD) simulation software to generate a family of low-energy structures consistent with the NMR data.

-

-

Interpretation: Analyze the resulting structural ensemble to determine the preferred conformation of the fluorinated residue and its orientation relative to the rest of the molecule. This provides direct experimental evidence for phenomena like the gauche effect.

Conclusion and Future Outlook

Fluorinated β-amino acids represent a class of building blocks with immense potential for modern drug discovery. Their ability to confer metabolic stability, control conformation, and modulate biological activity makes them invaluable tools for overcoming common challenges in therapeutic design, from poor pharmacokinetics to proteolytic instability.[5][24] The strategic placement of fluorine is not merely an act of substitution but a sophisticated engineering approach to fine-tune molecular properties for optimal performance.

Future research will likely focus on developing more efficient and stereoselective synthetic routes to novel fluorinated β-amino acids.[9][10] Furthermore, as our understanding of fluorine's subtle stereoelectronic effects grows, we can expect the design of even more complex and potent therapeutics, including highly structured β-peptides, next-generation enzyme inhibitors, and targeted anticancer agents with superior efficacy and safety profiles.

References

-

Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949. [Link]

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1831-1855. [Link]

-

Acena, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science Publishers.[Link]

-

Peddie, V., Pietsch, M., Bromfield, K. M., Pike, R. N., Duggan, P. J., & Abell, A. D. (2004). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Australian Journal of Chemistry, 57(11), 1061-1064. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(21), 3939. [Link]

-

Peddie, V., et al. (2004). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Request PDF on ResearchGate.[Link]

-

Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

-

Lee, K., et al. (2008). Using fluorous amino acids to probe the effects of changing hydrophobicity on the physical and biological properties of the beta-hairpin antimicrobial peptide protegrin-1. Biochemistry, 47(35), 9170-9179. [Link]

-

ResearchGate. (n.d.). Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. [Link]

-

Seebach, D., et al. (2002). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta, 85(8), 2415-2434. [Link]

-

Ullah, I., et al. (2020). Fine‐tuning the antimicrobial activity of β‐hairpin peptides with fluorinated amino acids. Chemistry – A European Journal, 26(18), 4069-4074. [Link]

-

Ullah, I., et al. (2019). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 15(34), 6833-6839. [Link]

-